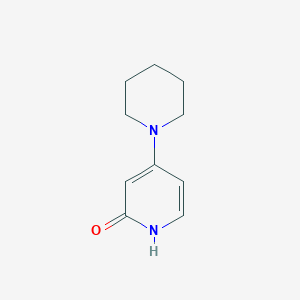
4-(piperidin-1-yl)-1,2-dihydropyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Piperidin-1-yl)-1,2-dihydropyridin-2-one, also known as 1,2-dihydropyridin-4-one (DHP-1), is a highly versatile and useful chemical compound that has been used in a variety of scientific and industrial applications. It is an important building block in the synthesis of a wide range of organic compounds and pharmaceuticals. DHP-1 has also been studied for its potential therapeutic uses, including its ability to modulate the activity of several enzymes and receptors.
作用机制
The mechanism of action of DHP-1 is not fully understood. However, it is believed that DHP-1 acts as an agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and other cognitive functions. Additionally, DHP-1 has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of DHP-1 are not fully understood. However, it has been shown to modulate the activity of several enzymes and receptors, including the serotonin 5-HT1A receptor and the enzyme acetylcholinesterase. Additionally, DHP-1 has been shown to have an anxiolytic effect in animal studies, suggesting that it may have potential therapeutic uses in the treatment of anxiety and other mood disorders.
实验室实验的优点和局限性
DHP-1 has several advantages for use in laboratory experiments. It is a highly versatile compound that can be synthesized via a variety of methods, and it has been used as a building block in the synthesis of a variety of organic compounds and pharmaceuticals. Additionally, DHP-1 has been studied for its potential therapeutic uses, including its ability to modulate the activity of several enzymes and receptors.
However, there are also some limitations to using DHP-1 in laboratory experiments. It is a highly reactive compound, and its activity can be affected by changes in pH, temperature, and other environmental factors. Additionally, DHP-1 can be toxic to humans and animals, and it must be handled with caution.
未来方向
The potential therapeutic uses of DHP-1 remain largely unexplored. Future research should focus on further elucidating the mechanism of action of DHP-1 and exploring its potential therapeutic uses, including its ability to modulate the activity of enzymes and receptors. Additionally, further research should be done to identify novel synthetic methods for the production of DHP-1 and to identify new applications for this versatile compound. Finally, further research should be done to evaluate the safety and efficacy of DHP-1 in humans and animals.
合成方法
DHP-1 can be synthesized via a variety of methods, including the reaction of piperidine with ethyl acetoacetate, the condensation of piperidine and ethyl acetoacetate with an acid catalyst, and the reaction of ethyl acetoacetate with piperidine in the presence of a base catalyst. In addition, DHP-1 can also be synthesized via the reaction of ethyl acetoacetate and piperidine in the presence of a Lewis acid.
科学研究应用
DHP-1 is a versatile compound with a wide range of applications in scientific research. It has been used as a building block in the synthesis of a variety of organic compounds, including drugs and other pharmaceuticals. In addition, DHP-1 has been studied for its potential therapeutic uses, including its ability to modulate the activity of several enzymes and receptors. For example, DHP-1 has been shown to act as an agonist of the serotonin 5-HT1A receptor and to inhibit the activity of the enzyme acetylcholinesterase.
属性
IUPAC Name |
4-piperidin-1-yl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-10-8-9(4-5-11-10)12-6-2-1-3-7-12/h4-5,8H,1-3,6-7H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZQVYKRGZALPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

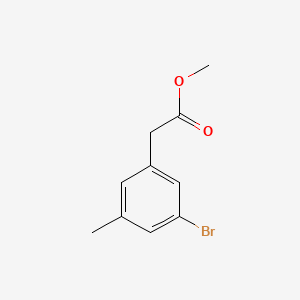
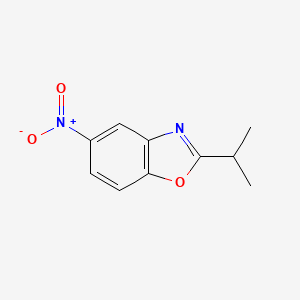
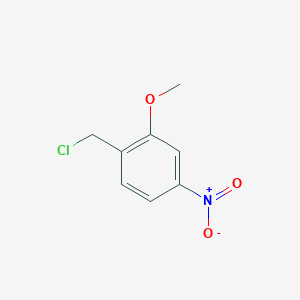
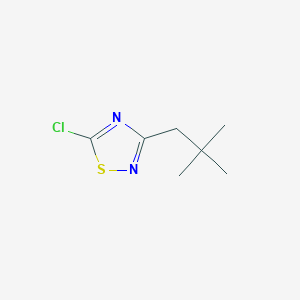
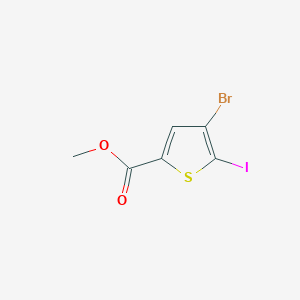
![4-[(4-ethynylphenyl)methyl]morpholine](/img/structure/B6614694.png)
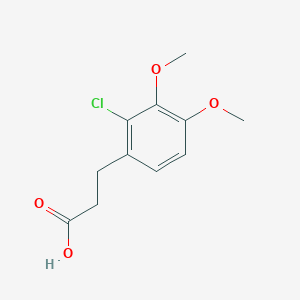
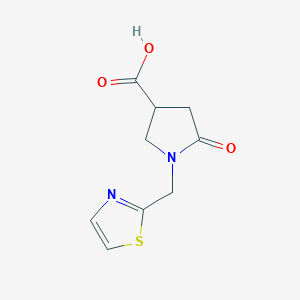
![tert-butyl({[4-(chloromethyl)phenyl]methoxy})dimethylsilane](/img/structure/B6614732.png)


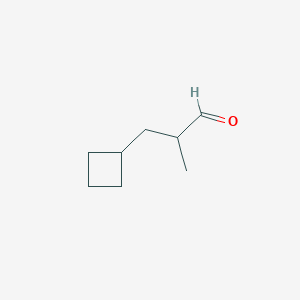

![4-bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}pyridine](/img/structure/B6614787.png)